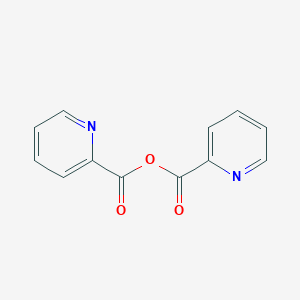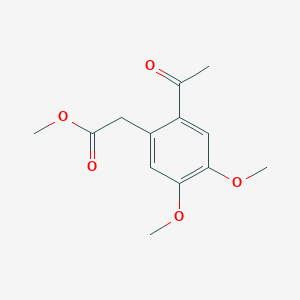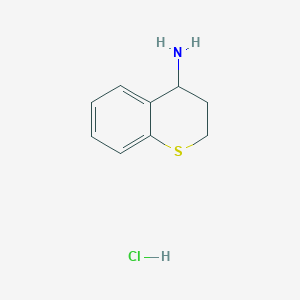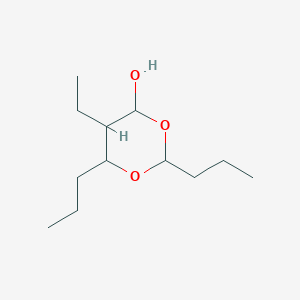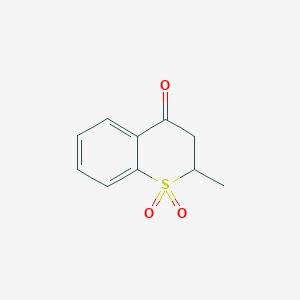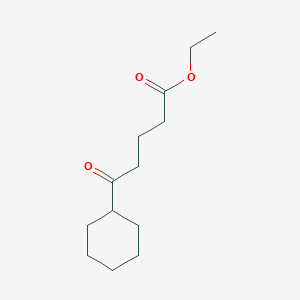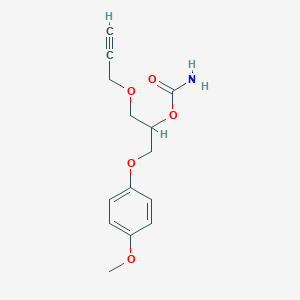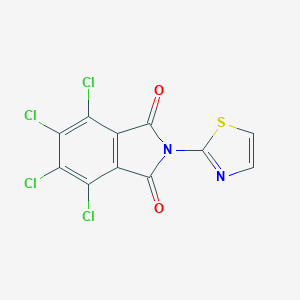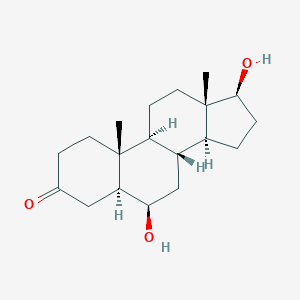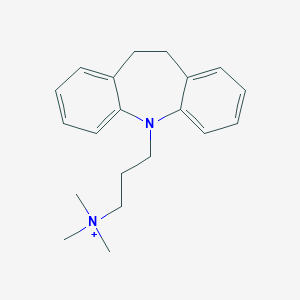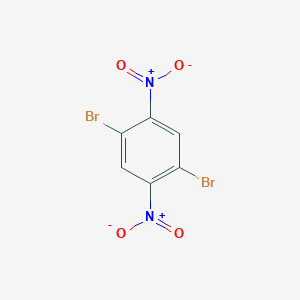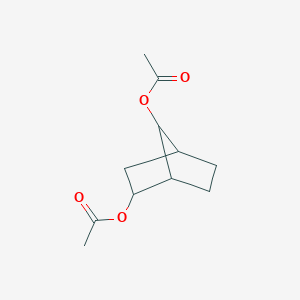
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid
描述
The compound 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid is a derivative of isoindole, which is a structural motif found in various pharmacologically relevant molecules. The isoindole unit is characterized by a 1,3-dioxo arrangement within a bicyclic structure, which can be modified to produce a range of bioactive compounds. The specific compound is not directly discussed in the provided papers, but related compounds and intermediates are mentioned, which can help infer some of its properties and potential synthesis routes.
Synthesis Analysis
The synthesis of related isoindole derivatives involves multiple steps, including esterification, protection of amino acids, and coupling reactions. For instance, the synthesis of (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester involves esterification of anthranilic acid, fusion of alanine with phthalic anhydride, and subsequent coupling to produce the isoindole derivative . Although the exact synthesis of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid is not described, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of isoindole derivatives is often confirmed using techniques such as IR, UV-Vis, NMR, and MS, as well as single-crystal XRD. These techniques help in determining the configuration and the stabilization of the molecule through hydrogen bonding and π-π stacking interactions, as seen in the crystal packing of the related compound . The presence of N-H⋯O bonding in the isoindole derivative forms an S(6) hydrogen-bonded loop, which is a common structural feature in such compounds.
Chemical Reactions Analysis
Isoindole derivatives can participate in various chemical reactions due to the presence of reactive sites on the molecule. DFT studies on related compounds suggest that the HOMO is located over the substituted aromatic ring, while the LUMO is mainly over the indole side, indicating potential sites for nucleophilic and electrophilic attacks . These insights into the electronic structure can guide the prediction of reactivity patterns for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoindole derivatives can be inferred from their molecular structure and the functional groups present. For example, the solubility, melting point, and stability can be affected by the presence of the 1,3-dioxo arrangement and the substituents attached to the isoindole core. The related compound's crystal structure analysis reveals that intermolecular interactions, such as hydrogen bonding and π-π stacking, can influence the compound's solid-state properties . Additionally, the compound's potential as an antibacterial agent suggests that it may have specific interactions with biological targets, which could be explored through in vitro and in silico analyses .
科学研究应用
Molecular Interactions Studies
Ultrasonic investigations on molecular interactions involving 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid and similar compounds in various solvents reveal insights into drug transmission and absorption. Studies have measured density and ultrasonic velocity to calculate parameters like adiabatic compressibility, intermolecular free length, and acoustic impedance. These findings are crucial in understanding solute-solvent interactions and their implications in pharmaceutical applications (Tekade et al., 2019).
Genotoxicity Assessment
Research on compounds structurally similar to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid, such as phthalimide derivatives, has been conducted to identify potential drugs for sickle cell disease treatment. These studies focus on assessing the genotoxicity of these compounds, with findings indicating some compounds as non-genotoxic in vivo candidates for treating sickle cell disease symptoms (dos Santos et al., 2011).
Crystallography and Structure Elucidation
X-ray crystallography and NMR spectroscopy have been used to determine the structures of compounds similar to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid. These structural analyses are vital for understanding the chemical properties and potential pharmaceutical applications of these compounds (Sakhautdinov et al., 2013).
Synthesis and Characterization of Complexes
The synthesis and characterization of complexes involving isophthalic and benzoic acid derivatives related to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid have been explored. These studies include analyses using elemental analysis, FT-IR, and NMR spectroscopy, providing insights into their potential applications in material science and molecular engineering (Liu et al., 2011).
Antibacterial and Antifungal Activities
Research on phthalyl substituted imidazolones and Schiff bases derived from similar compounds has shown promising antibacterial and antifungal activities. Such studies contribute to the development of new antimicrobial agents (Sah et al., 2011).
Inhibitors for Heparanase and Other Enzymes
Compounds like 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids, similar to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid, have been identified as potent inhibitors of heparanase. Such inhibitors have potential therapeutic applications due to their anti-angiogenic effects (Courtney et al., 2004).
属性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-8(2)11(14(18)19)15-12(16)9-6-4-5-7-10(9)13(15)17/h4-8,11H,3H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUWUOYPIXTMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344186 | |
| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid | |
CAS RN |
19506-84-4 | |
| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-3-METHYLPENTANOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



